![molecular formula C7H7N3O B559661 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine CAS No. 4786-76-9](/img/structure/B559661.png)
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a compound that has been explored as a possible nucleoside mimetic . It is known to be an intermediate in the preparation of active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound involves 10-15 synthetic steps . The process includes the exploration of new possible nucleoside mimetics based on this compound carbocyclic nucleosides .Molecular Structure Analysis
The molecular formula of this compound is C7H7N3O . The compound was analyzed by single crystal X-ray diffraction which showed some puckering in the cyclopentene ring with a 2’-endo conformation and anti-base disposition .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
The molecular weight of this compound is 149.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Intramolecular Acylation and Ring Transformation : A study focused on the spontaneous opening of the pyrimidine ring in pyrrolo[2,3-d]pyrimidines after intramolecular acylation. The research demonstrated the conversion of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine into a pyrrolo[1,2-a]pyrimidine derivative through a process involving hydroxylation and ring opening (Rosemeyer et al., 1985).
Anti-HCV Activity : This study explored the synthesis of 4-Methoxy-7H-Pyrrolo[2,3-d] Pyrimidine carbocyclic nucleosides and evaluated their anti-HCV (Hepatitis C Virus) activities. The research included the synthesis and characterization of several compounds based on this compound (Thiyagarajan et al., 2016).
Anti-Inflammatory Activity : A series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their anti-inflammatory activities in vivo. Some of these compounds demonstrated significant activities (Mohamed et al., 2013).
Synthesis and Structural Studies : This research involved the synthesis of 5-hydroxy-pyrrolo[2,3-d]pyrimidines from this compound. The study detailed various chemical processes and structural characterizations of the synthesized compounds (Kim & Santilli, 1969).
Cytostatic and Antiviral Activities : This paper reports the synthesis of thieno-fused 7-deazapurine ribonucleosides derived from 4-methoxy-pyrrolo[2,3-d]pyrimidines. The study found that most of these nucleosides exhibited low micromolar or submicromolar in vitro cytostatic activities against various cancer and leukemia cell lines, along with some antiviral activity against HCV (Tichy et al., 2017).
Regioselective N-alkylation : A study discussed the regioselective N-alkylation of this compound, leading to the synthesis of various N(9)-functionalized purines and purine isosteres. The research also included calculations of the logP values for these compounds (Rosemeyer, 2009).
Future Directions
Mechanism of Action
Target of Action
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a potential inhibitor of the p21-activated kinase 4 (PAK4) and has been associated with a variety of cancers . PAK4 is a cell’s internal non-receptor tyrosine kinase that plays a crucial role in various tumor types’ development .
Mode of Action
The compound interacts with its target, PAK4, by binding to it, thereby inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
It is known that pak4, the target of this compound, plays a crucial role in various cellular processes, including cell proliferation, survival, and motility . By inhibiting PAK4, the compound could potentially disrupt these processes, leading to the suppression of tumor growth .
Pharmacokinetics
The compound’s molecular weight of 14915 suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PAK4, leading to a decrease in the proliferation of cancer cells . This could potentially result in the suppression of tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
properties
IUPAC Name |
4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJOWBMQGBHKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290052 | |
| Record name | 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4786-76-9 | |
| Record name | 4786-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


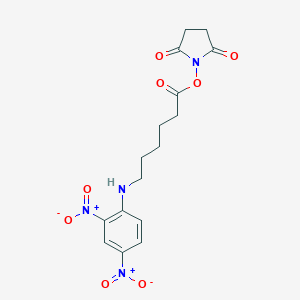
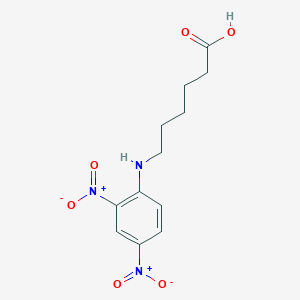

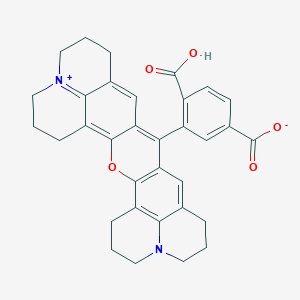
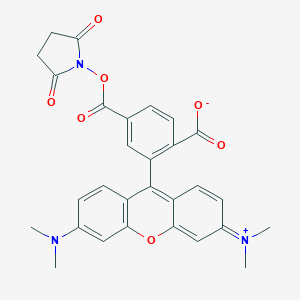

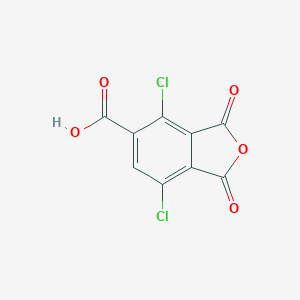
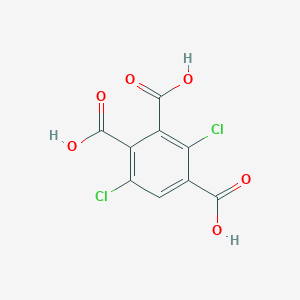
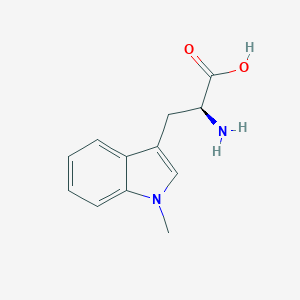

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)
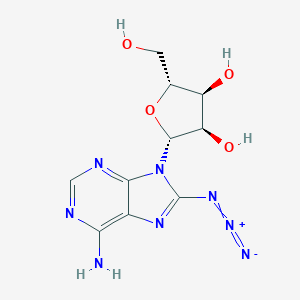
![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)